molecular formula C12H14O2 B15053710 6-Benzyltetrahydro-2H-pyran-2-one CAS No. 40564-46-3

6-Benzyltetrahydro-2H-pyran-2-one

Cat. No.: B15053710
CAS No.: 40564-46-3
M. Wt: 190.24 g/mol
InChI Key: VZQPTDYLIIYDTH-UHFFFAOYSA-N
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Description

6-Benzyltetrahydro-2H-pyran-2-one is a chemical compound belonging to the class of tetrahydropyrans It is characterized by a benzyl group attached to the tetrahydropyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of γ-hydroxy olefins using catalysts such as platinum or lanthanide triflates . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature . These reactions typically yield high stereoselectivity and good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using eco-friendly catalysts and reaction conditions. For example, the use of room temperature ionic liquids (RTILs) and mild conditions can facilitate the production of this compound in an environmentally sustainable manner .

Chemical Reactions Analysis

Types of Reactions

6-Benzyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like Grignard reagents or organolithium compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyltetrahydro-2H-pyran-2-one is unique due to its benzyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

40564-46-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-benzyloxan-2-one

InChI

InChI=1S/C12H14O2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2

InChI Key

VZQPTDYLIIYDTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

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